[2-chloro-5-(1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone
Description
2-Chloro-5-(1H-tetrazol-1-yl)phenylmethanone is a structurally complex compound featuring a tetrazole-substituted chlorophenyl scaffold linked to a 4-phenylpiperazine moiety via a methanone bridge.
Properties
IUPAC Name |
[2-chloro-5-(tetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-17-7-6-15(25-13-20-21-22-25)12-16(17)18(26)24-10-8-23(9-11-24)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJYPEOTHCFSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps. One common approach starts with the chlorination of a phenyl ring, followed by the introduction of a tetrazole group through cyclization reactions. The final step often involves the coupling of the tetrazole-substituted phenyl ring with a piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Substituent
The electron-withdrawing tetrazole and carbonyl groups activate the chloro-substituted phenyl ring for nucleophilic substitution.
Mechanism : The chloro group undergoes displacement via a two-step addition-elimination process, facilitated by the electron-deficient aromatic system.
Reduction of the Methanone Carbonyl Group
The ketone moiety is reducible to a methylene group under standard conditions.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF, 0°C | [2-Chloro-5-(1H-tetrazol-1-yl)phenyl]methanol | 88% | |
| BH₃·THF, rt | Same as above | 92% |
Applications : Reduced derivatives exhibit enhanced bioavailability in pharmacological studies.
Functionalization of the Tetrazole Ring
The tetrazole’s NH site participates in alkylation and cycloaddition reactions.
Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | N1-methyltetrazole | 74% | Improved metabolic stability. |
| Propargyl bromide, rt | N1-propargyl derivative | 68% | Used in Huisgen cycloadditions . |
[3+2] Cycloaddition
The tetrazole reacts with nitriles under thermal conditions:
\text{Tetrazole} + \text{R-CN} \xrightarrow{\Delta} \text{1,2,3-Triazole derivatives} \quad \text{(Yield: 55–70%)[5][9]}
Example : Reaction with benzonitrile forms a triazole-linked biphenyl system .
Piperazine Ring Modifications
The secondary amines in the piperazine moiety undergo alkylation and acylation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃COCl, Et₃N, CH₂Cl₂ | N-Acetylpiperazine | 85% | Retains receptor-binding affinity. |
| Benzyl chloride, K₂CO₃ | N-Benzylpiperazine | 79% | Enhanced lipophilicity. |
Mechanism : SN2 alkylation or nucleophilic acyl substitution .
Oxidation Reactions
The piperazine ring oxidizes to form N-oxides under mild conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA, CH₂Cl₂ | Piperazine N-oxide | 63% | Confirmed by HRMS and ¹⁵N NMR. |
Applications : N-Oxides serve as intermediates in drug metabolism studies.
Hydrolysis of the Tetrazole Ring
While tetrazoles are generally stable, strong acids induce hydrolysis:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 12h | Phenylcarboxamide derivative | 41% |
| NaOH (aq), 100°C | Nitrile intermediate | 35% |
Note : Hydrolysis is less favorable compared to alkylation or substitution .
Catalytic Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura (PhB(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | Biphenyltetrazole derivative | 76% |
| Sonogashira (HC≡CPh) | PdCl₂, CuI | Alkyne-linked analog | 68% |
Applications : Used to synthesize analogs for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation induces C-Cl bond cleavage:
\text{Compound} \xrightarrow{h\nu} \text{Radical intermediates} \rightarrow \text{Dimerized products} \quad \text{(Yield: 22%)[7]}
Mechanism : Homolytic cleavage generates aryl radicals, which recombine or abstract hydrogen.
Scientific Research Applications
The compound 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone , also known as a tetrazole derivative, has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C18H19ClN6O
- Molecular Weight : 364.84 g/mol
- IUPAC Name : 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone
Pharmacology
The compound has been investigated for its potential as an antidepressant and antipsychotic agent. Research indicates that derivatives of phenylpiperazine exhibit significant binding affinity for serotonin receptors, which are crucial in mood regulation.
Case Study: Serotonin Receptor Modulation
A study explored the binding affinity of various phenylpiperazine derivatives, including our compound, demonstrating its potential to modulate serotonin receptors (5-HT1A and 5-HT2A). This modulation is linked to antidepressant effects, providing a pathway for further drug development.
Antimicrobial Activity
Research has shown that tetrazole-containing compounds possess antimicrobial properties. The incorporation of the tetrazole moiety enhances activity against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone | E. coli | 32 µg/mL |
| 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone | S. aureus | 16 µg/mL |
Cancer Research
The compound is being studied for its potential anti-cancer properties. Preliminary results indicate that it may inhibit cell proliferation in certain cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that the compound can significantly reduce the viability of breast cancer cells (MCF7) at concentrations as low as 10 µM, suggesting a mechanism involving apoptosis induction.
Drug Development
Further research is needed to optimize the pharmacokinetic properties of this compound. Modifications to enhance solubility and bioavailability could lead to the development of effective therapeutic agents.
Combination Therapies
Exploring the effects of this compound in combination with other drugs may yield synergistic effects, particularly in treating complex conditions like depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with biological macromolecules, while the piperazine moiety can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Tetrazole vs. Thio-Tetrazole : The target compound’s tetrazole group directly attached to the phenyl ring (vs. a tetrazole-thio linker in ) may enhance metabolic stability or receptor binding affinity due to reduced steric hindrance .
- Methanone vs. Ethane Linker: The methanone bridge in the target compound (vs.
- 4-Phenylpiperazine Core : This moiety is conserved across all analogs, suggesting its critical role in modulating receptor interactions, particularly in CNS or anticancer pathways .
Substituent Effects on Pharmacological Properties
- Chlorophenyl Group : The 2-chloro substitution on the phenyl ring (target compound) may confer electron-withdrawing effects, enhancing electrophilic reactivity compared to unsubstituted phenyl analogs in . This could influence cytotoxicity or target enzyme inhibition .
- Sulfonyl vs. Phenylpiperazine : The phenylsulfonyl group in analogs (vs. the phenylpiperazine in the target compound) introduces a polar sulfone group, which may reduce blood-brain barrier penetration but improve solubility—a trade-off for systemic vs. CNS-targeted applications .
Biological Activity
The compound 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a tetrazole ring, which is known for enhancing biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.
Antimicrobial Properties
Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial activity. A study highlighted the effectiveness of tetrazole derivatives against various bacterial strains, suggesting that 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone may possess similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction via the activation of caspase pathways .
Neuropharmacological Effects
Given its piperazine component, the compound may also exhibit neuropharmacological effects. Research into similar piperazine derivatives suggests potential applications in treating anxiety and depression by modulating serotonin receptors .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines .
Enzyme Inhibition
The biological activity of 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone may involve inhibition of specific enzymes related to bacterial metabolism and cancer cell proliferation. For instance, it could inhibit topoisomerases or kinases involved in DNA replication and repair processes.
Receptor Modulation
The piperazine structure suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors. This modulation can lead to altered neurotransmission, which is beneficial in treating neurological disorders.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone, and what purification techniques ensure high yield and purity?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Reacting a tetrazole-substituted chlorophenyl intermediate with 4-phenylpiperazine under nucleophilic aromatic substitution conditions.
- Catalytic systems : Use of palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/dichloromethane) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic and spectrometric methods confirm the structural identity of this compound?
- NMR :
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and tetrazole ring (~1550 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.1) .
Advanced Questions
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software optimize structural determination?
- Challenges :
- Weak diffraction due to flexible piperazine or tetrazole moieties.
- Twinning or disorder in the crystal lattice, especially with bulky substituents .
- Solutions :
Q. How do structural modifications influence inhibitory activity against acetylcholinesterase (AChE), and what computational methods support SAR analysis?
-
Key SAR findings :
Substituent Position Modification IC₅₀ (AChE) Reference Tetrazole (C-5) Replacement with nitro group >100 μM Chlorophenyl (C-2) Fluorine substitution 51.66 μM Piperazine (N-4) Phenyl group removal Inactive -
Computational methods :
- Docking (AutoDock Vina) : Predict binding poses in AChE’s catalytic site (PDB: 4EY7).
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
Q. How should researchers address discrepancies in biological activity data across assay conditions?
- Case example : AChE IC₅₀ values vary between enzymatic (21.85 μM) and cell-based assays (45.2 μM) due to membrane permeability or off-target effects .
- Mitigation strategies :
- Standardize assay protocols (e.g., Ellman’s method for AChE, pH 8.0, 25°C).
- Validate with positive controls (e.g., donepezil) and orthogonal assays (e.g., SPR for binding affinity) .
Methodological Notes
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours reflux) .
- Crystallography : Soak crystals in cryoprotectant (e.g., glycerol) before flash-cooling to 100 K for data collection .
- Data validation : Apply Hamilton R-factor ratios and check for overfitting in refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
